Methyl 5-bromo-6-methylpicolinate
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Overview
Description
Methyl 5-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the picolinic acid ring, with a methyl ester functional group at the carboxyl position .
Mechanism of Action
Target of Action
Methyl 5-bromo-6-methylpicolinate is a derivative of picolinic acid . Picolinic acid and its derivatives have been known to act as organic ligands to form metal-organic complexes . .
Mode of Action
It’s known that picolinic acid derivatives generally interact with their targets to form metal-organic complexes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-6-methylpicolinate can be synthesized through the bromination of methyl picolinate. The reaction typically involves the use of bromine in an aqueous solution. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the picolinic acid ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Reagents such as boronic acids or stannanes are used in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl picolinates, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Methyl 5-bromo-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the formation of metal complexes.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-methylpicolinate
- 5-Bromo-6-methylpyridine-2-carboxylic acid methyl ester
- 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
Uniqueness
Methyl 5-bromo-6-methylpicolinate is unique due to its specific substitution pattern on the picolinic acid ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-bromo-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGDXUQVBDEBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743892 |
Source
|
Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215860-20-0 |
Source
|
Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of Methyl 5-bromo-6-methylpicolinate and how do they influence its crystal packing?
A1: this compound is an organic compound with the molecular formula C8H8BrNO2. [] The molecule consists of a pyridine ring substituted with a methyl ester group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position. Analysis of its crystal structure reveals that this compound does not exhibit significant intermolecular π–π or C—H⋯π interactions, which are typically observed in aromatic systems. [] The primary intermolecular interaction observed is a weak Br⋯Br interaction with a distance of 3.715 (1) Å. [] This suggests that the bulky bromine and methyl substituents on the pyridine ring may hinder closer packing arrangements and limit strong intermolecular interactions.
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